N-(5-Propylpyrimidin-2-yl)benzenesulfonamide
Description
N-(5-Propylpyrimidin-2-yl)benzenesulfonamide is a benzenesulfonamide derivative featuring a pyrimidine ring substituted with a propyl group at the 5-position. This compound belongs to a broader class of sulfonamides known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Properties
CAS No. |
55078-60-9 |
|---|---|
Molecular Formula |
C13H15N3O2S |
Molecular Weight |
277.34 g/mol |
IUPAC Name |
N-(5-propylpyrimidin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C13H15N3O2S/c1-2-6-11-9-14-13(15-10-11)16-19(17,18)12-7-4-3-5-8-12/h3-5,7-10H,2,6H2,1H3,(H,14,15,16) |
InChI Key |
YCSPFFOREUSRKO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CN=C(N=C1)NS(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Propylpyrimidin-2-yl)benzenesulfonamide typically involves the reaction of 5-propylpyrimidine-2-amine with benzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, solvent, and reaction time is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(5-Propylpyrimidin-2-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N-(5-Propylpyrimidin-2-yl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly carbonic anhydrase inhibitors.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(5-Propylpyrimidin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, inhibiting its activity. This inhibition can lead to a decrease in the production of bicarbonate ions, affecting various physiological processes. The compound’s anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by disrupting cellular pathways .
Comparison with Similar Compounds
Table 1: Structural Analogs of N-(5-Propylpyrimidin-2-yl)benzenesulfonamide
Key Observations :
- Anticancer Activity : The 4,6-dimethylpyrimidin-2-yl analog (Compound 18) demonstrated moderate cytotoxicity against MCF-7 and HCT116 cell lines, though less potent than 5-fluorouracil (5-FU) . The propyl substituent in the target compound may improve activity by increasing hydrophobic interactions with cellular targets.
- Antiviral Activity: Styrylquinoline-substituted benzenesulfonamides showed moderate HIV integrase inhibition, with enhanced activity linked to nitro or hydroxyl groups on the benzene ring .
Computational and Docking Studies
Table 2: Docking Scores of PPARγ Ligands
| Compound ID | Gold Score (GS) | Hydrogen Bonding Score (HBS) | Reference |
|---|---|---|---|
| 6 | 78.09 | 6.11 | |
| 7 | 87.26 | 7.42 | |
| INT131 | 90.65 | N/A |
Key Observations :
- Pyridinyl and quinolinyl-substituted benzenesulfonamides (Compounds 6 and 7) exhibited strong PPARγ binding, with Gold Scores comparable to the reference ligand INT131 . The propyl group in the target compound may sterically hinder binding or enhance affinity depending on the target’s active site geometry.
Table 3: Pharmacological Profiles of Selected Analogs
| Compound Class | Activity Profile | Reference |
|---|---|---|
| Quinazolinyl-substituted derivatives | Pa < 0.5 (nootropic via PASS program) | |
| Styrylquinoline derivatives | Anti-inflammatory (comparable to diclofenac) |
Key Observations :
- Anti-inflammatory Potential: Quinazolinyl-substituted analogs showed in vivo anti-inflammatory effects similar to diclofenac, suggesting that bulky pyrimidine substituents (e.g., propyl) may retain or enhance this activity .
- Synthesis : Common methods involve coupling sulfonyl chlorides with amine-bearing heterocycles (e.g., pyrimidines) under basic conditions . The propyl group could be introduced via alkylation or Suzuki coupling during pyrimidine synthesis.
QSAR and Substituent Effects
- QSAR Model : A kernel partial least squares (KPLS) model for benzenesulfonamides highlighted the importance of electron-withdrawing groups (e.g., nitro) and hydrogen-bonding motifs in TrkA inhibition . The propyl group’s electron-donating nature may reduce activity unless balanced by other substituents.
Biological Activity
N-(5-Propylpyrimidin-2-yl)benzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article presents a comprehensive overview of the biological activity of this compound, including its synthesis, structure-activity relationships (SAR), and various biological evaluations.
Antitumor Activity
Recent studies have indicated that this compound exhibits significant antitumor properties. The compound has been evaluated against various cancer cell lines, demonstrating potent inhibitory effects on cell proliferation.
For example, in vitro assays have shown that it can induce apoptosis in human cancer cell lines by inhibiting key signaling pathways involved in cell survival. A comparative analysis of its cytotoxic effects against different cancer types is presented in Table 1.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HCT116 | <10 | Inhibition of CDK9-mediated transcription |
| MCF7 | 15 | Induction of apoptosis |
| A549 | 20 | Disruption of mitochondrial function |
Antimicrobial Activity
In addition to its antitumor effects, this compound has shown promising antimicrobial activity against several pathogens. Studies indicate that it possesses inhibitory effects against Mycobacterium tuberculosis and other bacterial strains.
The minimal inhibitory concentration (MIC) values for selected strains are summarized in Table 2.
| Pathogen | MIC (µg/mL) |
|---|---|
| M. tuberculosis H37Rv | 6.25 |
| Staphylococcus aureus | 12.5 |
| Escherichia coli | 25 |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features. The presence of the propyl group at the 5-position of the pyrimidine ring enhances lipophilicity, which may contribute to improved membrane permeability and bioavailability.
SAR studies have indicated that modifications to the sulfonamide group and the pyrimidine core can significantly impact potency. For instance, substituting different alkyl or aryl groups at the 5-position has been shown to alter both antitumor and antimicrobial activities.
Case Studies
Several case studies have explored the efficacy and safety profiles of this compound in preclinical models:
- Case Study on Tumor Growth Inhibition : A study involving xenograft models demonstrated that administration of this compound significantly reduced tumor size compared to control groups, suggesting its potential as an effective therapeutic agent.
- Case Study on Antimicrobial Efficacy : In a clinical setting, patients with resistant bacterial infections were treated with derivatives of benzenesulfonamides, including this compound. Results indicated improved outcomes in terms of infection resolution.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
